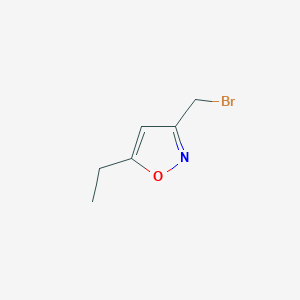
3-(Bromomethyl)-5-ethylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(bromomethyl)-5-ethyl-1,2-oxazole: is an organic compound belonging to the oxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a bromomethyl group at the 3-position and an ethyl group at the 5-position makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-5-ethyl-1,2-oxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 5-ethyl-1,2-oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of 3-(bromomethyl)-5-ethyl-1,2-oxazole may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(bromomethyl)-5-ethyl-1,2-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-(azidomethyl)-5-ethyl-1,2-oxazole, while oxidation with potassium permanganate can produce 3-(bromomethyl)-5-ethyl-1,2-oxazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-(bromomethyl)-5-ethyl-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(bromomethyl)-5-ethyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(chloromethyl)-5-ethyl-1,2-oxazole
- 3-(iodomethyl)-5-ethyl-1,2-oxazole
- 3-(methyl)-5-ethyl-1,2-oxazole
Uniqueness
Compared to its analogs, 3-(bromomethyl)-5-ethyl-1,2-oxazole is unique due to the reactivity of the bromomethyl group. Bromine is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the presence of the ethyl group at the 5-position can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C6H8BrNO |
|---|---|
Molekulargewicht |
190.04 g/mol |
IUPAC-Name |
3-(bromomethyl)-5-ethyl-1,2-oxazole |
InChI |
InChI=1S/C6H8BrNO/c1-2-6-3-5(4-7)8-9-6/h3H,2,4H2,1H3 |
InChI-Schlüssel |
QNRSBDQXKHUBQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NO1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13460514.png)

![2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13460521.png)
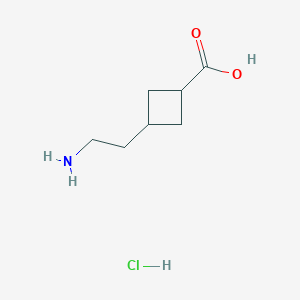
![5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride](/img/structure/B13460535.png)
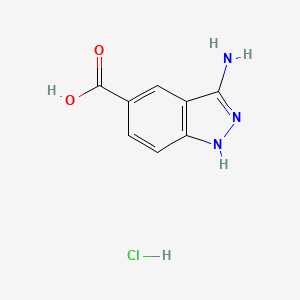
![2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile](/img/structure/B13460546.png)
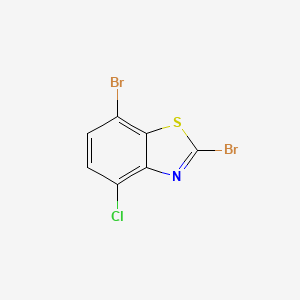
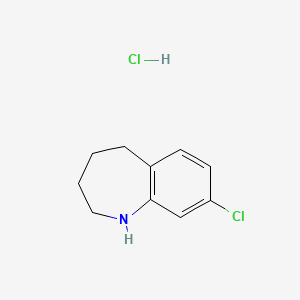
![Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate](/img/structure/B13460565.png)
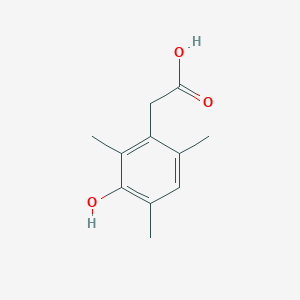
![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13460576.png)
